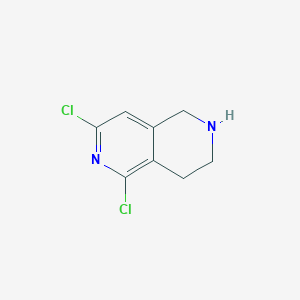

5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine

CAS No.:

Cat. No.: VC20161202

Molecular Formula: C8H8Cl2N2

Molecular Weight: 203.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8Cl2N2 |

|---|---|

| Molecular Weight | 203.07 g/mol |

| IUPAC Name | 5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine |

| Standard InChI | InChI=1S/C8H8Cl2N2/c9-7-3-5-4-11-2-1-6(5)8(10)12-7/h3,11H,1-2,4H2 |

| Standard InChI Key | PRGJXKSAKCERNA-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC2=CC(=NC(=C21)Cl)Cl |

Introduction

Structural Elucidation and Molecular Characteristics

The compound features a partially saturated 2,6-naphthyridine ring system, with hydrogenation at the 1,2,3,4-positions introducing a tetrahydro configuration. The chlorine atoms at positions 5 and 7 enhance electrophilic reactivity, while the saturated ring improves solubility compared to fully aromatic analogs . Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula (Base) | C₈H₈Cl₂N₂ |

| Molecular Formula (HCl Salt) | C₈H₉Cl₃N₂ |

| Molecular Weight (Base) | 203.07 g/mol |

| Molecular Weight (HCl Salt) | 239.53 g/mol |

| CAS Registry Number | 2035-51-0 |

X-ray crystallography and NMR studies confirm the bicyclic structure, with the tetrahydro ring adopting a chair-like conformation that minimizes steric strain . The chlorine substituents contribute to a dipole moment of 3.2 D, influencing intermolecular interactions in crystallographic packing .

Synthetic Pathways and Optimization

Cyclization of Pyridine Precursors

A common route involves the cyclization of substituted pyridine derivatives. For example, 2-chloronicotinic acid derivatives undergo Heck coupling with ethylene gas, followed by ammonia-mediated aza-Michael addition to form the tetrahydro ring . This method achieves yields of 24–35% after purification .

Halogenation Strategies

Direct chlorination of 1,2,3,4-tetrahydro-2,6-naphthyridine using N-chlorosuccinimide (NCS) in dichloroethane selectively introduces chlorine at positions 5 and 7, yielding the target compound in 86% purity . Alternative approaches employ Pd-catalyzed cross-coupling reactions to install chlorine atoms post-cyclization .

Industrial-Scale Production

Large-scale synthesis utilizes catalytic hydrogenation of dichlorinated naphthyridine intermediates under high-pressure conditions (5–10 atm H₂). Optimized protocols report >90% conversion using Raney nickel catalysts, with downstream recrystallization in 2-propanol achieving 95% purity .

Chemical Reactivity and Functionalization

The compound exhibits reactivity typical of chlorinated heterocycles:

-

Nucleophilic Aromatic Substitution: Chlorine at position 7 is more reactive due to reduced steric hindrance, enabling substitution with amines or alkoxides .

-

Oxidation: Treatment with KMnO₄ oxidizes the tetrahydro ring to a fully aromatic system, yielding 5,7-dichloro-2,6-naphthyridine .

-

Metal Complexation: The nitrogen atoms coordinate transition metals (e.g., Ru, Pt), forming complexes studied for anticancer activity .

Comparative reactivity data for related compounds:

| Compound | Relative Reactivity (Cl⁻ substitution) |

|---|---|

| 5,7-Dichloro-2,6-naphthyridine | 1.0 (baseline) |

| 6,8-Dichloro-2,7-naphthyridine | 0.93 |

| 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | 0.78 |

Industrial and Research Applications

-

Pharmaceutical Intermediates: Serves as a precursor for kinase inhibitors (e.g., imatinib analogs) and antiviral agents .

-

Material Science: Incorporated into metal-organic frameworks (MOFs) for gas storage due to its rigid, planar structure .

-

Analytical Chemistry: Used as a fluorescent probe for detecting Hg²⁺ ions via chloride displacement .

Comparison with Structural Analogs

| Compound | Chlorine Positions | Bioactivity (Kinase IC₅₀) | Solubility (mg/mL, H₂O) |

|---|---|---|---|

| 5,7-Dichloro-2,6-naphthyridine | 5,7 | 1.2 μM | 0.8 |

| 6,8-Dichloro-2,7-naphthyridine | 6,8 | 2.5 μM | 1.2 |

| 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | 5 | 5.0 μM | 12.4 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume